1-(Difluoromethyl)-2,3,5-trifluorobenzene
Overview
Description
“1-(Difluoromethyl)-2,3,5-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . The successful difluoromethylation of related compounds has been noted in the literature .
Synthesis Analysis
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
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Late-stage difluoromethylation
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Method : The specific synthesis method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
- Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
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Late-stage difluoromethylation of heteroaromatics
- Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Synthesis of substituted 6-(difluoromethyl)phenanthridines
- Application : In this transformation, the CF2H radical reacts with 2-isocyano-1,1’-biphenyl to generate a series of substituted 6-(difluoromethyl)phenanthridines .
- Method : The method involves the use of fac-Ir(ppy)3 (1 mol%) to activate HCF2SO2Cl to generate the CF2H radical .
- Results : The results of this transformation are not detailed in the search results .
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Difluoromethylation of C (sp2)–H bond
- Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry .
- Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Difluoromethylation in Continuous Flow
- Application : This process involves the use of fluoroform (CHF3) for difluoromethylation reactions in continuous flow .
- Method : The specific method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
- Results : The results of this transformation are not detailed in the search results .
Safety And Hazards
Future Directions
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
1-(difluoromethyl)-2,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVRAVWQIVVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2,3,5-trifluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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